3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide is a complex organic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide typically involves multi-step organic reactions. The starting materials often include 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl derivatives and thiophen-2-ylmethylamine. The key steps in the synthesis may involve:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Thioether formation:
Amide bond formation: The final step involves coupling the thiophen-2-ylmethylamine with the thienopyrimidine derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols.
Substitution: The thienopyrimidine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The sulfanyl group may also play a role in binding to metal ions or forming disulfide bonds, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
Uniqueness
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)propanamide is unique due to the presence of both the thienopyrimidine core and the thiophen-2-ylmethyl group. This combination provides distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17N3OS3 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(thiophen-2-ylmethyl)propanamide |
InChI |
InChI=1S/C16H17N3OS3/c1-10-11(2)23-16-14(10)15(18-9-19-16)22-7-5-13(20)17-8-12-4-3-6-21-12/h3-4,6,9H,5,7-8H2,1-2H3,(H,17,20) |
InChI Key |
BCMSYUPOJHFGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCCC(=O)NCC3=CC=CS3)C |
Origin of Product |
United States |
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